Fluorine Count Advantage: Bis(4-fluorophenyl) vs. Mono-fluorophenyl in Thieno[2,3-d]pyrimidine Antifolates
Class-level SAR data from the thieno[2,3-d]pyrimidine antifolate series demonstrate that introducing fluorine substituents on the phenyl side chain substantially improves both potency and folate receptor selectivity. The fluorinated analog AGF304 (bearing an ortho-fluorine on the phenyl ring) achieved 4.5-fold greater selectivity for FRα and 20-fold greater selectivity for FRβ compared to the non-fluorinated parent AGF50 [1]. While the target compound N,5-bis(4-fluorophenyl)thieno[2,3-d]pyrimidin-4-amine has not been tested in this specific antifolate context, its dual para-fluorophenyl architecture represents a maximal fluorine loading strategy within the same scaffold class, predicting enhanced target engagement and transport selectivity relative to mono-fluoro or non-fluorinated analogs such as N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315676-75-6).
| Evidence Dimension | Folate receptor selectivity (fluorinated vs. non-fluorinated phenyl side chain) |
|---|---|
| Target Compound Data | Not directly tested; bis(4-fluorophenyl) substitution pattern represents dual fluorine incorporation on both C5-aryl and N4-aryl positions |
| Comparator Or Baseline | AGF304 (fluorinated): FRα IC50 = 2.27 nM, FRβ IC50 = 1.14 nM, 4.5-fold (FRα) and 20-fold (FRβ) selectivity improvement over non-fluorinated AGF50. Mono-fluoro analog: N-(4-fluorophenyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine (CAS 315676-75-6, single fluorine atom). |
| Quantified Difference | Fluorine substitution improved FR selectivity 4.5-fold (FRα) to 20-fold (FRβ) in the Gangjee et al. series; target compound possesses twice the fluorine count of the mono-fluoro analog. |
| Conditions | CHO cells engineered to express human FRα or FRβ; proliferation inhibition assay (Gangjee/Tong et al., Cancer Res 2017) |
Why This Matters
For procurement decisions in folate receptor-targeted antitumor research, the bis(4-fluorophenyl) pattern offers a higher probability of achieving FR-selective transport and target engagement compared to mono-fluorinated or non-fluorinated thieno[2,3-d]pyrimidine analogs, supported by published fluorine SAR trends.
- [1] Tong N, Gangjee A, Wallace-Povirk A, et al. Abstract 5123: Targeted thieno[2,3-d]pyrimidines with fluorinated phenyl side chains as antitumor agents. Cancer Res. 2017;77(13 Suppl):Abstract nr 5123. doi:10.1158/1538-7445.AM2017-5123 View Source
